molecular formula C5H10ClNO B1281236 2-Aminocyclopentan-1-one hydrochloride CAS No. 5464-16-4

2-Aminocyclopentan-1-one hydrochloride

Cat. No. B1281236
CAS RN: 5464-16-4
M. Wt: 135.59 g/mol
InChI Key: XRWHJJIAVVNAMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid is reported as a structural analog of natural amino acids, with potential antitumor properties . Another study describes the synthesis of 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives through a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride . Additionally, enantioselective synthesis of cyclobutane derivatives, which are key intermediates for carbocyclic oxetanocins, has been achieved through a [2+3] cyclopentane ring formation followed by ring contraction .

Molecular Structure Analysis

The molecular structures of the synthesized cyclopentane derivatives are confirmed using analytical and spectral data. For example, novel pyrimido[1,2-a]pyrimidines were synthesized and their structures were confirmed through such data . The stereochemistry of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids was controlled through Diels–Alder reactions and oxidative cleavage, ensuring the desired configuration of the diastereomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentane derivatives are diverse and include alkaline hydrolysis, conversion to carbonyl chloride, and subsequent reactions with diamines and amino alcohols to produce amino amides and amino esters . The Diels–Alder reaction is another key reaction used to control stereochemistry in the synthesis of diastereomeric acids .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Aminocyclopentan-1-one hydrochloride" are not directly discussed, the properties of related compounds can be inferred. The solubility of the compounds in various solvents, their melting points, and their reactivity with other chemical agents are typically characterized during the synthesis and structural confirmation processes. For instance, the amino esters and amides synthesized in one study were isolated as hydrochlorides, which suggests their salt-like nature and potential solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

2-Aminocyclopentan-1-one hydrochloride is involved in the synthesis of various chemical compounds with potential biological activities. For instance, a study outlined the synthesis of arylcyclopentane-1-carboxylic acids from alkaline hydrolysis of corresponding nitriles and explored their sympatholytic and adrenolytic activities. This indicates the compound's role in creating derivatives with potential pharmacological importance (Aghekyan et al., 2019). Similarly, another research synthesized and characterized 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives, highlighting the significance of 2-Aminocyclopentan-1-one hydrochloride in synthesizing structurally complex molecules (El-Gaby et al., 2015).

Biological and Pharmacological Research

The compound is instrumental in researching and developing novel drugs and therapeutic agents. For example, in one study, researchers synthesized and studied the anti-inflammatory activities of newly synthesized compounds, showcasing the compound's utility in pharmaceutical research (Osarodion, 2020).

Material Science and Analytical Methodologies

2-Aminocyclopentan-1-one hydrochloride is also used in material science and the development of analytical methodologies. Research demonstrated its role in the determination of compounds in water samples, highlighting its utility in environmental analysis and methodology development (Dawit et al., 2001).

Safety And Hazards

The safety information available indicates that 2-Aminocyclopentan-1-one hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-aminocyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5(4)7;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWHJJIAVVNAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclopentan-1-one hydrochloride

CAS RN

5464-16-4
Record name Cyclopentanone, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5464-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC26810
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Record name 2-aminocyclopentan-1-one hydrochloride
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